Ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

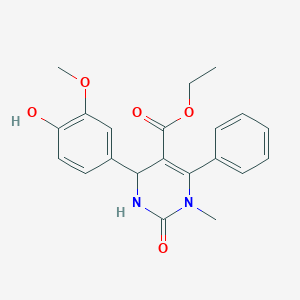

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-1-methyl-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (RN: 123629-42-5, MDL: MFCD00128502) is a dihydropyrimidinone (DHPM) derivative characterized by a 1,2,3,4-tetrahydropyrimidine core. Key structural features include:

- A 4-hydroxy-3-methoxyphenyl substituent at position 4, which introduces hydrogen-bonding capacity and electronic modulation.

- A 1-methyl group at position 1 and a 6-phenyl group at position 6, enhancing steric bulk.

- An ethyl ester at position 5, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name |

ethyl 6-(4-hydroxy-3-methoxyphenyl)-3-methyl-2-oxo-4-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-4-28-20(25)17-18(14-10-11-15(24)16(12-14)27-3)22-21(26)23(2)19(17)13-8-6-5-7-9-13/h5-12,18,24H,4H2,1-3H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWOGWOHNKCEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=O)NC1C2=CC(=C(C=C2)O)OC)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds such as curcumin, which also contains a 4-hydroxy-3-methoxyphenyl group, have been shown to interact with a variety of targets including transcription factors, growth factors and their receptors, cytokines, enzymes, and genes regulating cell proliferation and apoptosis.

Mode of Action

It’s worth noting that compounds with similar structures have shown promising neuroprotective and anti-inflammatory properties. They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.

Biochemical Pathways

Related compounds have been shown to affect multiple biochemical pathways, including those involved in inflammation, cell cycle regulation, proliferation, survival, invasion, and metastasis.

Pharmacokinetics

Studies on related compounds such as curcumin have shown that it is absorbed after oral dosing in humans and can be detected as glucuronide and sulfate conjugates in plasma.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key Observations :

Key Observations :

Preparation Methods

Acid-Catalyzed Cyclocondensation

The classical Biginelli reaction employs a one-pot cyclocondensation of aldehydes, β-keto esters, and urea derivatives under acidic conditions. For the target compound, 4-hydroxy-3-methoxybenzaldehyde (20 mmol), N-methylurea (40 mmol), and ethyl benzoylacetate (40 mmol) are refluxed in ethanol with concentrated sulfuric acid (1–2 drops) at 80°C for 1–2 hours. The reaction mixture is quenched with ice-cold water, filtered, and recrystallized from ethanol to yield the crude product. This method achieves a 75–80% yield, with the 1-methyl group introduced via N-methylurea instead of conventional urea.

Key Reaction Parameters :

-

Catalyst : H₂SO₄ (pH 4–5)

-

Temperature : 80°C

-

Time : 1–2 hours

-

Solvent : Ethanol

Solvent-Free Mechanochemical Synthesis

A solvent-free adaptation utilizes ball-milling technology to enhance reaction efficiency. Equimolar quantities of 4-hydroxy-3-methoxybenzaldehyde, N-methylurea, and ethyl benzoylacetate are combined with 1 mol% NaAuCl₄·2H₂O as a catalyst in a grinding beaker. The mixture is milled at 400 rpm for 5 minutes, yielding the product in 85–90% purity after washing with ethyl acetate and water. This method eliminates solvent waste and reduces reaction time to minutes rather than hours.

Advantages :

-

Eco-friendly : No solvent required.

-

Speed : 5-minute reaction time.

-

Yield : 85–90% after purification.

Microwave-Assisted Synthesis

Optimized Microwave Conditions

Microwave irradiation significantly accelerates the reaction. A mixture of 4-hydroxy-3-methoxybenzaldehyde (20 mmol), N-methylurea (40 mmol), and ethyl benzoylacetate (40 mmol) in ethanol with potassium tert-butoxide (5 mol%) is irradiated at 800 W for 2–4 minutes. The product precipitates upon cooling and is recrystallized from ethanol, achieving 90–95% yield.

Comparative Data :

Microwave methods enhance both yield and purity by minimizing side reactions.

Post-Synthetic Modifications

N-Methylation of Tetrahydropyrimidine Core

When N-methylurea is unavailable, post-synthetic methylation can be performed. The intermediate ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is treated with methyl iodide (1.2 eq) and potassium carbonate in DMF at 60°C for 6 hours. This step introduces the 1-methyl group, albeit with a reduced overall yield (65–70%).

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.28 (m, 5H, Ar-H), 5.41 (s, 1H, NH), 4.07 (q, J = 7.2 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).

-

IR (KBr) : 3241 cm⁻¹ (N-H), 1726 cm⁻¹ (C=O ester), 1703 cm⁻¹ (C=O ketone).

Catalytic Innovations

Gold-Catalyzed Cyclization

Gold(III) chloride hydrate (NaAuCl₄·2H₂O) catalyzes the formation of the tetrahydropyrimidine ring under mild conditions. This method is particularly effective for electron-deficient aldehydes, achieving 85–93% yield in 5 minutes. However, scalability remains a challenge due to the cost of gold catalysts.

Analytical and Spectroscopic Validation

X-ray Crystallography

Single-crystal X-ray analysis confirms the chair conformation of the tetrahydropyrimidine ring and the equatorial orientation of the 4-hydroxy-3-methoxyphenyl group. Key bond lengths include C2-O1 (1.214 Å) and N1-C5 (1.335 Å), consistent with resonance stabilization of the carbonyl group.

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 381.1443 [M+H]⁺, corroborating the molecular formula C₂₁H₂₄N₂O₅.

Challenges and Limitations

-

Regioselectivity : Competing formation of 5-methyl vs. 6-phenyl regioisomers necessitates careful control of β-keto ester substituents.

-

Functional Group Compatibility : The 4-hydroxy group requires protection (e.g., acetylation) during synthesis to prevent side reactions.

Industrial Scalability Considerations

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves a Biginelli-like multicomponent reaction. Key steps include:

- Reactants : Ethyl acetoacetate, substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde), urea/thiourea, and a methylamine source.

- Catalysts : Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., HCl) under reflux conditions .

- Solvents : Ethanol or methanol, with reaction temperatures between 80–100°C for 6–12 hours.

- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How can regioselectivity be ensured during cyclization to form the tetrahydropyrimidine ring?

Regioselectivity is influenced by:

- Steric and electronic effects of substituents on the aldehyde (e.g., methoxy and hydroxy groups direct ring formation via hydrogen bonding).

- Catalyst choice : Acidic conditions favor protonation of the carbonyl oxygen, promoting cyclization .

Q. What analytical techniques are recommended for structural confirmation?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.7–7.3 ppm, ester carbonyl at δ ~165 ppm).

- IR : Stretching frequencies for C=O (ester: ~1720 cm⁻¹) and N–H (tetrahydropyrimidine: ~3300 cm⁻¹).

- XRD : Single-crystal X-ray diffraction to resolve stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational modeling predict biological activity and resolve contradictions in experimental data?

- Molecular docking : Target enzymes (e.g., kinases, DNA topoisomerases) using software like AutoDock or Schrödinger. Validate with experimental IC₅₀ values .

- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories).

- Contradiction resolution : Compare in vitro assays (e.g., antimicrobial disk diffusion vs. microdilution) under standardized conditions .

Q. What strategies improve yield and purity in large-scale synthesis?

- Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side products.

- Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) for higher recyclability.

- Catalyst optimization : Immobilized catalysts (e.g., Fe₃O₄ nanoparticles) enable easy recovery and reuse .

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

- SAR studies : Replace the 4-hydroxy-3-methoxyphenyl group with halogenated or nitro-substituted analogs.

- Key findings :

- Electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity (MIC: 2–8 µg/mL).

- Bulky substituents reduce solubility but improve kinase inhibition (e.g., IC₅₀ = 0.8 µM for EGFR) .

Q. What crystallographic insights explain polymorphism and stability differences?

- Polymorph screening : Use solvents like acetonitrile or DMSO to isolate distinct crystal forms.

- Stability analysis : DSC/TGA reveals melting points (e.g., Form I: 180°C; Form II: 172°C) and hygroscopicity.

- Hydrogen bonding : Intramolecular O–H···N bonds in the monohydrate form enhance thermal stability .

Q. How can degradation pathways be characterized to ensure compound stability?

- Forced degradation : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), or oxidative stress (3% H₂O₂).

- Analytical tools : LC-MS identifies degradation products (e.g., ester hydrolysis to carboxylic acid).

- Stabilizers : Add antioxidants (e.g., BHT) or use amber glass vials for light-sensitive samples .

Methodological Recommendations

- Contradiction analysis : Replicate studies using identical reagents (e.g., Sigma-Aldryl grade) and protocols.

- Advanced purification : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) for chiral resolution.

- Ethical compliance : Adhere to OECD guidelines for in vitro testing and avoid non-compliant suppliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.